1-(2-Chloro-6-fluorobenzyl)piperazine chemical properties
1-(2-Chloro-6-fluorobenzyl)piperazine chemical properties
An In-Depth Technical Guide to 1-(2-Chloro-6-fluorobenzyl)piperazine: Properties, Synthesis, and Potential Applications
Introduction
1-(2-Chloro-6-fluorobenzyl)piperazine is a substituted piperazine derivative that holds significant interest for researchers in medicinal chemistry and drug development. The piperazine ring is a well-established pharmacophore present in a multitude of approved drugs, valued for its ability to influence pharmacokinetic and pharmacodynamic properties.[1] This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential pharmacological relevance of 1-(2-Chloro-6-fluorobenzyl)piperazine, designed to serve as a technical resource for scientists and researchers.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(2-Chloro-6-fluorobenzyl)piperazine is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| IUPAC Name | 1-((2-chloro-6-fluorophenyl)methyl)piperazine | N/A |
| CAS Number | 215655-20-2 | [2] |
| Molecular Formula | C₁₁H₁₄ClFN₂ | [2] |
| Molecular Weight | 228.69 g/mol | [2] |
| Density | 1.202 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.5470 | [2] |
| LogP | 2.73 | [3] |
| LogS | -2.19 | [3] |
| Topological Polar Surface Area (tPSA) | 15.3 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 2 | [3] |
Synthesis and Reactivity
The most direct and common method for the synthesis of 1-(2-Chloro-6-fluorobenzyl)piperazine is the N-alkylation of piperazine with a suitable electrophile, in this case, 2-chloro-6-fluorobenzyl chloride. This reaction is a standard nucleophilic substitution where the secondary amine of piperazine acts as the nucleophile.
Synthetic Rationale
The N-alkylation of piperazines is a widely used and versatile reaction in organic synthesis.[4][5][6] Using a large excess of piperazine can favor mono-alkylation by increasing the statistical probability of the alkylating agent reacting with an unsubstituted piperazine molecule. Alternatively, using a mono-protected piperazine, such as N-Boc-piperazine, allows for controlled mono-alkylation, followed by deprotection to yield the desired product.[1] The choice of a suitable base is critical to neutralize the HCl formed during the reaction and to deprotonate the piperazine, enhancing its nucleophilicity.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 1-(2-Chloro-6-fluorobenzyl)piperazine.
Reactivity
The chemical reactivity of 1-(2-Chloro-6-fluorobenzyl)piperazine is primarily dictated by the presence of the secondary amine in the piperazine ring, which is nucleophilic and can undergo further reactions such as acylation, sulfonation, and reaction with other electrophiles. The aromatic ring, being substituted with electron-withdrawing groups (chloro and fluoro), is deactivated towards electrophilic aromatic substitution. However, nucleophilic aromatic substitution might be possible under specific conditions.
Spectral Analysis
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-chloro-6-fluorobenzyl group, likely appearing as complex multiplets in the aromatic region (δ 7.0-7.5 ppm). The benzylic protons (-CH₂-) would likely appear as a singlet around δ 3.5-4.0 ppm. The protons on the piperazine ring would be observed as two distinct multiplets, corresponding to the four protons adjacent to the benzyl group and the four protons adjacent to the NH group, likely in the δ 2.5-3.5 ppm range. The NH proton would appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, with their chemical shifts influenced by the chloro and fluoro substituents. The benzylic carbon is expected around δ 60-65 ppm. The four carbons of the piperazine ring would likely show two distinct signals in the δ 45-55 ppm region.
-
Mass Spectrometry: Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 228. The fragmentation pattern would be expected to include a prominent peak corresponding to the loss of the piperazine moiety, resulting in the 2-chloro-6-fluorobenzyl cation at m/z 145. Another significant fragment would be the piperazinyl-methyl cation at m/z 99.
-
FT-IR Spectroscopy: The infrared spectrum would be characterized by N-H stretching vibrations around 3300-3500 cm⁻¹, C-H stretching of the aromatic and aliphatic groups in the 2800-3100 cm⁻¹ region, and C-N stretching vibrations in the 1000-1200 cm⁻¹ range.[11]
Pharmacological Profile and Toxicological Considerations
The pharmacological profile of 1-(2-Chloro-6-fluorobenzyl)piperazine has not been extensively studied. However, the piperazine scaffold is a common feature in many centrally acting drugs, suggesting that this compound could have activity at various receptors in the central nervous system.
Potential Biological Targets
Many piperazine derivatives are known to interact with dopaminergic and serotonergic systems.[14][15] For instance, benzylpiperazine (BZP) and its analogs have been shown to act as stimulants by affecting dopamine and serotonin transporters.[16] Given the structural similarity, it is plausible that 1-(2-Chloro-6-fluorobenzyl)piperazine could exhibit affinity for dopamine (D₂, D₃, D₄) and serotonin (e.g., 5-HT₂A) receptors.[17] Further in vitro and in vivo studies are required to determine its specific biological targets and pharmacological effects.
Caption: Potential signaling pathway for 1-(2-Chloro-6-fluorobenzyl)piperazine.
Metabolism and Toxicology
Piperazine derivatives are primarily metabolized by the cytochrome P450 (CYP) enzyme system in the liver, with CYP2D6, CYP1A2, and CYP3A4 being major contributors.[18][19] The metabolism can involve hydroxylation, N-dealkylation, and other oxidative reactions.[20][21][22] The toxicological profile of 1-(2-Chloro-6-fluorobenzyl)piperazine is unknown. However, some piperazine derivatives have been associated with adverse effects, including agitation, anxiety, and cardiovascular symptoms.[14][15] Therefore, thorough toxicological evaluation would be necessary before considering this compound for any therapeutic application.
Detailed Experimental Protocols
Synthesis of 1-(2-Chloro-6-fluorobenzyl)piperazine
This protocol is a general procedure adapted for the synthesis of the title compound.
Materials:
-
Piperazine (large excess, e.g., 5-10 equivalents)
-
2-Chloro-6-fluorobenzyl chloride (1 equivalent)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2-3 equivalents)
-
Acetonitrile or Dimethylformamide (DMF) as solvent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of piperazine in the chosen solvent, add the base (K₂CO₃ or Et₃N).
-
Slowly add a solution of 2-chloro-6-fluorobenzyl chloride in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) for several hours to overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain pure 1-(2-Chloro-6-fluorobenzyl)piperazine.
Characterization
-
High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile in water with 0.1% trifluoroacetic acid, and UV detection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the structure.
-
Mass Spectrometry (MS): Obtain a mass spectrum (e.g., using ESI or EI) to confirm the molecular weight and fragmentation pattern.
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